molecular formula C13H17NO5 B182417 t-Butyl 3-methoxy-4-nitrophenylacetate CAS No. 181518-01-4

t-Butyl 3-methoxy-4-nitrophenylacetate

Cat. No. B182417
M. Wt: 267.28 g/mol
InChI Key: HHKXDAKAQJSFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyl 3-methoxy-4-nitrophenylacetate is a chemical compound that belongs to the class of nitrophenylacetates. It is a synthetic intermediate used in the production of various pharmaceuticals and agrochemicals. The compound has gained significant attention due to its potential biological activities and its role in the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of t-Butyl 3-methoxy-4-nitrophenylacetate is not well understood. However, it is believed to act as a nucleophile and undergo nucleophilic substitution reactions with various electrophiles. The compound has been shown to react with various alkylating agents and form covalent adducts. These adducts may interfere with the normal functioning of biological molecules and lead to cytotoxicity.

Biochemical And Physiological Effects

The biochemical and physiological effects of t-Butyl 3-methoxy-4-nitrophenylacetate are not well characterized. However, studies have shown that the compound has cytotoxic effects on various cancer cell lines. The compound has also been shown to inhibit the growth of some bacteria and fungi. In addition, t-Butyl 3-methoxy-4-nitrophenylacetate has been shown to have antioxidant properties.

Advantages And Limitations For Lab Experiments

T-Butyl 3-methoxy-4-nitrophenylacetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound is also relatively cheap and readily available. However, the compound has some limitations. It is not water-soluble and may require the use of organic solvents for experiments. In addition, the compound may have limited use in vivo due to its potential cytotoxicity.

Future Directions

There are several future directions for the use of t-Butyl 3-methoxy-4-nitrophenylacetate in scientific research. The compound can be used as an intermediate in the synthesis of new anti-cancer agents, anti-inflammatory agents, and anti-microbial agents. In addition, the compound can be used as a reference standard in analytical chemistry. The compound can also be used in the development of new herbicides and insecticides. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of t-Butyl 3-methoxy-4-nitrophenylacetate.

Synthesis Methods

The synthesis of t-Butyl 3-methoxy-4-nitrophenylacetate involves the reaction of 3-methoxy-4-nitrophenol with t-butyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

T-Butyl 3-methoxy-4-nitrophenylacetate has been extensively used in scientific research for the synthesis of various compounds. It has been used as an intermediate in the synthesis of anti-cancer agents, anti-inflammatory agents, and anti-microbial agents. The compound has also been used in the synthesis of agrochemicals such as herbicides and insecticides. In addition, t-Butyl 3-methoxy-4-nitrophenylacetate has been used as a reference standard in analytical chemistry.

properties

CAS RN

181518-01-4

Product Name

t-Butyl 3-methoxy-4-nitrophenylacetate

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

tert-butyl 2-(3-methoxy-4-nitrophenyl)acetate

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(15)8-9-5-6-10(14(16)17)11(7-9)18-4/h5-7H,8H2,1-4H3

InChI Key

HHKXDAKAQJSFAT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])OC

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])OC

synonyms

Benzeneacetic acid, 3-Methoxy-4-nitro-, 1,1-diMethylethyl ester

Origin of Product

United States

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